molecular formula C18H20N4O4S B2692825 (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-53-5

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2692825
CAS No.: 946319-53-5
M. Wt: 388.44
InChI Key: WSKHLCPBBHJZIJ-UHFFFAOYSA-N
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Description

Modular Design and Electronic Configuration

The compound’s architecture combines three distinct heterocyclic systems:

  • Benzothiazole core : The 4,7-dimethoxy-substituted benzo[d]thiazole moiety contributes planar aromaticity and π-π stacking capabilities, while the methoxy groups enhance solubility and modulate electron density.
  • Piperazine linker : The N-linked piperazine introduces conformational flexibility, enabling optimal spatial orientation for target engagement. Its basic nitrogen atoms facilitate hydrogen bonding with acidic residues in enzyme active sites.
  • Isoxazole terminus : The 3-methylisoxazole group provides a hydrogen bond acceptor via its oxygen atom and stabilizes interactions through hydrophobic contacts with the methyl substituent.

This triad creates a balanced lipophilic profile (clogP ≈ 2.8 predicted) suitable for blood-brain barrier penetration, as evidenced by analogous benzothiazole-piperazine hybrids demonstrating central nervous system activity.

Synergistic Pharmacophoric Interactions

Quantum mechanical studies of related hybrids reveal charge transfer between the electron-rich benzothiazole (HOMO = -6.3 eV) and the electron-deficient isoxazole (LUMO = -1.9 eV), creating a polarized system that enhances binding to proteins with aromatic cleft domains. The piperazine spacer’s torsion angles (θ = 54–68°) allow adaptive docking into both shallow and deep binding pockets, as observed in acetylcholinesterase (AChE) and β-amyloid complexes.

Table 1. Key physicochemical parameters of structural components

Component logP Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Benzothiazole 2.1 45.2 0 3
Piperazine -0.8 6.5 0 2
Isoxazole 1.3 26.3 0 2
Hybrid compound 2.9* 77.5* 0 7*

*Predicted values based on PubChem descriptors

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11-10-14(26-20-11)17(23)21-6-8-22(9-7-21)18-19-15-12(24-2)4-5-13(25-3)16(15)27-18/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHLCPBBHJZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4,7-dimethoxybenzothiazole with appropriate reagents under controlled conditions.

    Piperazine coupling: The benzo[d]thiazole derivative is then coupled with piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Isoxazole incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three primary reactive domains:

  • Benzothiazole ring (with methoxy groups at positions 4 and 7)

  • Piperazine moiety (secondary amine)

  • Isoxazole ring (3-methyl substitution)

Key Reaction Types:

Reaction TypeFunctional Group InvolvedReagents/ConditionsOutcome/Products
Nucleophilic Substitution Piperazine amineAlkyl halides, acyl chloridesAlkylation/acylation at piperazine nitrogen
Electrophilic Aromatic Substitution Benzothiazole ringNitrating agents, halogenation reagentsSubstitution at activated ring positions (e.g., para to methoxy groups)
Ring-Opening of Isoxazole Isoxazole ringStrong acids/bases, reducing agentsCleavage to form β-keto amides or enamines
Cyclization Thiazole and isoxazolePalladium/copper catalysts, microwave irradiationFormation of fused heterocyclic systems

Piperazine Derivatives

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form tertiary amides.
    Example :

    Compound+CH3COClEt3NAcetylated derivative[1]\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Acetylated derivative} \quad[1]
  • Sulfonation : Treatment with sulfonyl chlorides introduces sulfonamide groups, enhancing solubility.

Benzothiazole Modifications

  • Demethylation : Using BBr₃ in CH₂Cl₂ removes methoxy groups, generating hydroxylated analogs for pharmacological studies .

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of the benzothiazole ring .

Isoxazole Ring Reactions

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-amino ketone.

  • Photochemical Rearrangement : UV light induces rearrangement to oxazole derivatives.

Mechanistic Insights

  • Catalytic Cross-Coupling : Palladium-mediated Suzuki or Buchwald-Hartwig couplings enable aryl-aryl bond formation between the benzothiazole and isoxazole units.

  • Microwave Enhancement : Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes.

Stability and Degradation

  • Acidic Conditions : Protonation of the piperazine nitrogen occurs below pH 4, potentially leading to salt formation.

  • Oxidative Degradation : H₂O₂ or ROS species oxidize the thiazole sulfur, forming sulfoxides or sulfones .

Scientific Research Applications

Structure and Properties

The molecular formula of this compound is C22H26N4O5S2, with a molecular weight of approximately 490.6 g/mol. It features a benzothiazole core known for diverse biological activities, alongside a piperazine moiety that enhances its pharmacological properties. The presence of methoxy groups increases solubility and bioactivity, making it a candidate for further research in medicinal chemistry.

Biological Activities

The compound exhibits a wide range of biological activities due to its structural characteristics. Notable activities include:

  • Antioxidant Effects : Thiazole derivatives are known for their ability to scavenge free radicals and protect cells from oxidative stress.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its use in oncology research.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxic effects on cancer cell lines

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antitumor Research : A study published in a peer-reviewed journal demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against human cancer cell lines, suggesting that similar compounds may have therapeutic potential in cancer treatment .
  • Neuroprotective Effects : Research has indicated that certain benzothiazole derivatives can offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
  • Antimicrobial Studies : A series of experiments assessed the antimicrobial activity of related compounds against common pathogens, revealing promising results that support further investigation into clinical applications .

Mechanism of Action

The mechanism of action of (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent positioning and functional groups on the benzothiazole and isoxazole rings. Key comparisons include:

Compound ID/Name Benzothiazole Substituents Isoxazole Substituent Molecular Weight (g/mol) Notable Properties/Activities
(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone (Target) 4,7-Dimethoxy 3-Methyl ~487.5 (calculated) Hypothesized antimicrobial/antiviral activity
4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-ylmethanone (941869-25-6) 6-Ethoxy None ~441.5 Unreported bioactivity; used in synthetic studies
4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-ylmethanone (941869-27-8) 4-Ethyl None ~425.5 Structural rigidity; potential CNS activity
Celecoxib N/A (Pyrazole core) N/A 381.4 COX-2 inhibition (anti-inflammatory)

Key Observations :

  • Isoxazole Modifications : The 3-methyl group in the target compound could increase metabolic stability relative to unsubstituted isoxazole derivatives .

Biological Activity

The compound (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Benzo[d]thiazole moiety : Known for its role in various biological activities.
  • Piperazine ring : Commonly found in many pharmaceuticals, contributing to conformational flexibility and hydrogen bonding.
  • Isoxazole ring : Associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to our target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsActivity
QNM-14Staphylococcus aureusHigh
QNM-11Escherichia coliModerate
QNM-5Pseudomonas aeruginosaHigh
QNM-7Bacillus subtilisModerate

These findings suggest that the incorporation of the benzo[d]thiazole structure enhances the antimicrobial efficacy of derivatives .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have shown that similar piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The proposed mechanism includes the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: ML293
A related compound, ML293, demonstrated significant potency at the human M4 receptor, which is implicated in various cancer types. The compound exhibited an EC50 of 1.3 μM, indicating its potential as a therapeutic agent in oncology .

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses.
  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways can disrupt cellular functions.
  • DNA Interaction : Some derivatives form complexes with DNA, inhibiting replication and transcription processes.

Research Findings

Several studies have focused on synthesizing and evaluating derivatives of benzo[d]thiazole and piperazine-based compounds. These investigations typically employ methods such as:

  • Serial dilution method for antimicrobial testing.
  • Cell viability assays for anticancer evaluation.

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions optimize yield?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2 : Piperazine coupling using a nucleophilic substitution or Buchwald-Hartwig amination, often catalyzed by palladium or copper complexes.
  • Step 3 : Methanone linkage between the piperazine and isoxazole moieties via a carbonylative cross-coupling reaction (e.g., using 3-methylisoxazole-5-carbonyl chloride). Key conditions include refluxing in toluene with sodium hydride (for deprotonation) and controlled stoichiometry to minimize byproducts . Purification often employs recrystallization from dioxane or ethanol-water mixtures .

Q. How is the structural identity of this compound confirmed?

Structural characterization combines:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy groups at C4 and C7 of the benzothiazole, methyl on isoxazole) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Q. What in vitro biological assays are recommended for initial activity screening?

Standard protocols include:

  • Cytotoxicity assays : Using human cancer cell lines (e.g., MCF-7, HEPG-2) in RPMI-1640 medium with SRB staining to quantify cell viability. DMSO concentration is kept ≤0.5% to avoid solvent interference .
  • Antimicrobial testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values reported .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s mechanism of action?

  • Target selection : Prioritize enzymes with structural homology to known targets of benzothiazole/piperazine derivatives (e.g., fungal lanosterol 14-α-demethylase (PDB: 3LD6) or human kinases) .
  • Software and parameters : Use AutoDock Vina or Schrödinger Suite with flexible ligand docking. Validate docking poses via MD simulations (e.g., 100 ns trajectories) to assess binding stability .
  • Contradiction resolution : If experimental IC50_{50} values conflict with docking scores, re-evaluate protonation states or solvation effects in the active site .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Systematically modify the benzothiazole (e.g., replace methoxy with halogen or alkyl groups) and piperazine (e.g., introduce bulky substituents) to assess effects on bioactivity .
  • Bioisosteric replacement : Replace the isoxazole with 1,2,4-triazole or pyrazole to enhance metabolic stability .
  • Pharmacophore mapping : Use QSAR models to identify critical hydrogen-bond donors/acceptors and hydrophobic regions .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Assay standardization : Ensure consistent cell lines, incubation times, and endpoint measurements (e.g., SRB vs. MTT assays) .
  • Solubility optimization : Pre-dissolve the compound in DMSO followed by serial dilution in culture media to avoid precipitation artifacts .
  • Orthogonal validation : Confirm antifungal activity via both broth microdilution (CLSI guidelines) and time-kill assays if initial results conflict with docking predictions .

Q. What advanced analytical methods assess purity and stability under varying conditions?

  • HPLC-DAD/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities ≤0.1% .
  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .
  • Karl Fischer titration : Quantify water content to ensure stability in lyophilized formulations .

Q. Which enzymes or pathways are prioritized as mechanistic targets?

  • Antifungal targets : Lanosterol 14-α-demethylase (CYP51), validated via docking and correlation with MIC values against C. albicans .
  • Anticancer targets : Tyrosine kinases (e.g., EGFR) or tubulin polymerization, based on structural similarity to known inhibitors containing piperazine and heterocyclic motifs .

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